4-(4-Nitrophenoxy)-1,3-thiazol-2-amine
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Overview
Description
4-(4-Nitrophenoxy)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenoxy)-1,3-thiazol-2-amine typically involves the reaction of 4-nitrophenol with 2-aminothiazole. The process can be carried out under various conditions, including:
Nucleophilic Substitution: This method involves the reaction of 4-nitrophenol with 2-aminothiazole in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C.
Mechanochemical Treatment: This approach involves grinding the reactants together, which can enhance the reaction rate and yield.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrophenoxy)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 4-(4-Aminophenoxy)-1,3-thiazol-2-amine.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Nitrophenoxy)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be incorporated into polymers to enhance their properties, such as flame retardancy.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenoxy)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or other biological effects .
Comparison with Similar Compounds
4-(4-Nitrophenoxy)phenylboronic acid: This compound also contains a nitrophenoxy group and has applications in organic synthesis and medicinal chemistry.
Hexakis(4-nitrophenoxy)cyclotriphosphazene: This compound is used as a flame retardant in polymers.
Uniqueness: 4-(4-Nitrophenoxy)-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to other nitrophenoxy compounds
Properties
CAS No. |
179411-62-2 |
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Molecular Formula |
C9H7N3O3S |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
4-(4-nitrophenoxy)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H7N3O3S/c10-9-11-8(5-16-9)15-7-3-1-6(2-4-7)12(13)14/h1-5H,(H2,10,11) |
InChI Key |
QSXGMNMDMHYKEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CSC(=N2)N |
Origin of Product |
United States |
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